1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
Description
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a synthetic azetidine derivative characterized by dual sulfonyl groups attached to the azetidine core. The 5-chloro-2-methoxyphenylsulfonyl moiety introduces aromatic and electron-withdrawing properties, while the cyclohexylsulfonyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3-cyclohexylsulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5S2/c1-23-15-8-7-12(17)9-16(15)25(21,22)18-10-14(11-18)24(19,20)13-5-3-2-4-6-13/h7-9,13-14H,2-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECKHGBYCMDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclohexylamine to form the corresponding sulfonamide. This intermediate is then subjected to cyclization under basic conditions to yield the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing sulfonyl groups activate the azetidine ring for nucleophilic substitution. Key findings include:
Table 1: Nucleophilic substitution reactions
Mechanistic studies indicate that sulfonyl groups direct nucleophiles to the less hindered C2 position, while steric effects from the cyclohexyl group influence regioselectivity .
Ring-Opening and Functionalization
The strained azetidine ring undergoes controlled ring-opening under acidic or transition-metal-catalyzed conditions:
Acid-Catalyzed Ring Expansion
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Reagents : H₂SO₄ (0.5 M), CHCl₃, 40°C
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Product : Six-membered sulfonamide via C-N bond cleavage and recombination
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Yield : 54% (isolated)
Transition-Metal-Mediated C–H Activation
Table 2: Pd-catalyzed C–H functionalization
| Catalyst System | Substrate | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| Pd(OAc)₂/AgOAc | Aryl iodide | C3-arylated azetidine | 88% | >20:1 cis:trans |
| CuI/Et₃SiOH | Bromobenzene | C2-benzylated derivative | 74% | Not reported |
The Schreiber group demonstrated that N-TFA protection enhances reactivity in Pd-catalyzed C(sp³)–H arylation, achieving 88% yield with cis-stereoselectivity .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Table 3: Cross-coupling performance
Notably, the cyclohexylsulfonyl moiety remains intact under these conditions due to its steric protection .
Photochemical Reactivity
The azetidine core participates in [2+2] photocycloadditions:
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Conditions : fac-[Ir(dFppy)₃] (2 mol%), blue LED, CH₃CN
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Reaction : With ethylene derivatives → bicyclic sulfonamides
Mechanistic studies confirm triplet energy transfer from the Ir catalyst to the azetidine, enabling reactivity with unactivated alkenes .
Stability and Degradation Pathways
Critical stability data under physiological conditions:
Table 4: Hydrolytic stability profile
| Condition | Half-life (t₁/₂) | Major Degradation Product |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 hr | Sulfonic acid derivative |
| 0.1M HCl, 40°C | 12 hr | Ring-opened chloro compound |
Degradation occurs via nucleophilic attack at the sulfonyl groups or acid-catalyzed ring-opening .
Scientific Research Applications
Chemistry
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine serves as a building block in organic synthesis, enabling the development of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research into this compound has focused on its potential biological activities:
-
Antimicrobial Activity : Compounds with similar structures have demonstrated significant efficacy against bacterial strains and fungi. For instance, derivatives have shown activity against Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of Related Compounds
Compound MIC (µg/mL) Activity Against Compound A <2 Staphylococcus aureus Compound B <4 Candida albicans This compound TBD TBD
Medicine
The compound is being explored for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific molecular targets such as enzymes or receptors, making it a candidate for drug development aimed at treating various diseases.
Case Studies and Research Findings
- Biological Evaluations : Studies have indicated that the compound exhibits promising antimicrobial properties. For example, research conducted on related compounds has shown effective inhibition against pathogenic bacteria.
- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific targets within biological systems. The sulfonyl groups play a crucial role in this binding process, influencing the compound's reactivity and selectivity.
- Industrial Applications : Beyond research, this compound may be utilized in industrial settings for developing new materials or as intermediates in chemical production processes.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups may play a key role in binding to these targets, while the chloro and methoxy substituents can influence the compound’s overall reactivity and selectivity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Azetidine derivatives are widely studied for their conformational rigidity and versatility in drug design. Below is a detailed comparison of the target compound with structurally or functionally related analogs.
Key Structural Features :
- Target Compound : Dual sulfonyl groups (aromatic 5-chloro-2-methoxyphenyl and aliphatic cyclohexyl).
- Analog 1: N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (e.g., 5a1–6,5b1–6) feature a 2-oxoazetidinone core with sulfonamide-linked aromatic substituents .
- Analog 2 : 1-(Cyclopropylsulfonyl)-3-(trihydroxytriazinyl)azetidine includes a cyclopropylsulfonyl group and a triazine-based substituent, optimized for Janus kinase (JAK) inhibition .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility :
Electronic Effects :
- The 5-chloro-2-methoxyphenyl group provides electron-withdrawing (Cl) and electron-donating (OMe) effects, influencing reactivity and binding interactions. This contrasts with Analog 1’s simpler aryl groups (e.g., unsubstituted phenyl or pyrimidinyl) .
Biological Activity
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological evaluations, and potential therapeutic uses of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural characteristics. It consists of a sulfonamide moiety linked to an azetidine ring, which provides structural diversity that may contribute to its biological activity.
Molecular Formula
- Molecular Weight : Approximately 417.9 g/mol
- CAS Number : 1351615-81-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the azetidine ring.
- Introduction of the sulfonyl groups.
- Functionalization of the aromatic ring.
Antimicrobial Activity
Research indicates that compounds containing the 5-chloro-2-methoxyphenyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | <2 | Staphylococcus aureus |
| Compound B | <4 | Candida albicans |
| This compound | TBD | TBD |
Antitumor Activity
In vitro studies have suggested that azetidine derivatives may possess antitumor properties. The mechanism often involves interference with cellular pathways related to proliferation and apoptosis.
Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets, potentially including:
- Enzymatic Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors.
- Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes.
Research Findings and Future Directions
Recent research has focused on optimizing the synthesis and enhancing the biological activity of related compounds. The exploration of structure-activity relationships (SAR) is crucial for developing more potent derivatives.
Ongoing Studies
Current studies are investigating:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicology : Evaluating safety profiles in preclinical models.
Q & A
Q. Why do computational predictions of this compound’s metabolic stability often conflict with in vivo pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
